Chrysoidine R (CAS 4438-16-8), also known as Basic Orange 1, is a cationic monoazo dye characterized by its 5-(phenylazo)toluene-3,4-diamine monohydrochloride structure. As a fundamental industrial and laboratory colorant, it serves as an active dye in textile manufacturing, biological staining, and the formulation of specialized inks and polishes [1]. Its baseline procurement value is driven by its distinct reddish-orange chromaticity, moderate water solubility, and high compatibility with non-polar matrices such as oils, fats, and waxes [1].
Buyers frequently attempt to substitute Chrysoidine R with the more ubiquitous Chrysoidine Y (Basic Orange 2) due to their shared azo-diamine core and similar cationic nature. However, generic substitution fails because Chrysoidine R possesses an additional methyl group on its diamine ring, which fundamentally alters its physicochemical behavior. This structural modification induces a bathochromic shift, yielding a deeper, redder hue (absorption maximum ~440 nm) that cannot be perfectly color-matched by Chrysoidine Y [1]. More importantly, the methyl group significantly increases the lipophilicity of Chrysoidine R, making it the requisite choice for lipid-rich biological staining, wax formulations, and oil-based polishes where Chrysoidine Y exhibits reduced dispersion and phase separation [1].
Chrysoidine R exhibits a highly specific solubility profile, with a moderate aqueous solubility of approximately 15 g/L at 25 °C, balanced by a pronounced lipophilicity derived from its methyl group [1]. This dual character allows it to be partially miscible in water while maintaining high solubility in ethanol, acetone, and non-polar lipid matrices. In contrast, the unmethylated Chrysoidine Y (Basic Orange 2) is more hydrophilic, making it less suitable for homogenous dispersion in industrial waxes and oil-based polishes. The enhanced fat-solubility of Chrysoidine R prevents dye precipitation in hydrophobic formulations [1].
| Evidence Dimension | Aqueous Solubility / Lipophilicity Balance |
| Target Compound Data | ~15 g/L water solubility (25 °C) with high fat/oil solubility |
| Comparator Or Baseline | Chrysoidine Y (Basic Orange 2) (Higher hydrophilicity, poor fat dispersion) |
| Quantified Difference | Distinct phase compatibility enabling use in waxes/polishes |
| Conditions | 25 °C aqueous and lipid-based solvent systems |
Procurement teams sourcing dyes for non-polar industrial polishes or lipid-based formulations must select Chrysoidine R to avoid the phase separation associated with more hydrophilic analogs.
The methyl substitution in Chrysoidine R induces a measurable bathochromic shift in its optical properties compared to Basic Orange 2. This shift alters the dye's primary hue from a yellowish-orange to a distinct reddish-orange, with a characteristic absorption maximum (λmax) at 440 nm in standard analytical solvents [1]. In textile dyeing and ink manufacturing, this intrinsic chromatic difference means that substituting Basic Orange 1 with Basic Orange 2 requires complex, multi-dye compensations that reduce batch-to-batch reproducibility and increase formulation costs [1].
| Evidence Dimension | Chromaticity / Absorption Spectrum |
| Target Compound Data | Reddish-orange hue (λmax 440 nm) |
| Comparator Or Baseline | Chrysoidine Y (Basic Orange 2) (Yellowish-orange hue) |
| Quantified Difference | Measurable bathochromic shift altering the visual color profile |
| Conditions | Standard analytical solvent absorption |
For applications requiring a specific reddish-orange target shade, utilizing Chrysoidine R eliminates the need for costly secondary shading dyes, ensuring reproducible color matching.
The environmental processability of Chrysoidine R in industrial effluents has been quantitatively established using advanced sonocatalytic degradation. Under optimized conditions (120 W ultrasonic power, pH 3, 0.5 g/L ultrasonically synthesized NiFe2O4 catalyst), Chrysoidine R exhibits predictable second-order degradation kinetics, achieving 45.01% degradation in 160 minutes, which scales up to 92.83% with the addition of 75 ppm hydrogen peroxide as a co-oxidant [1]. This well-documented degradation pathway provides industrial users with a clear, quantifiable protocol for effluent management, a critical procurement factor for facilities with strict environmental compliance standards [1].
| Evidence Dimension | Sonocatalytic Degradation Efficiency |
| Target Compound Data | 92.83% degradation (with 75 ppm H2O2 co-oxidant) |
| Comparator Or Baseline | Baseline sonocatalysis without H2O2 (45.01% degradation) |
| Quantified Difference | +47.82% absolute increase in degradation efficiency |
| Conditions | 120 W ultrasonic power, pH 3, 0.5 g/L NiFe2O4 catalyst, 160 min |
Industrial textile and formulation facilities can confidently procure Chrysoidine R knowing that established, efficient sonocatalytic protocols exist for its removal from wastewater effluents.
Directly downstream of its enhanced lipophilicity and fat-solubility, Chrysoidine R is the selected colorant for oil-based polishes, waxes, and industrial formulations where more hydrophilic dyes like Basic Orange 2 would precipitate or phase-separate [1].
Leveraging its intrinsic bathochromic shift (λmax 440 nm), this dye is utilized when a specific reddish-orange target shade is required on silk, cotton, or chromed leather, eliminating the need for the complex secondary shading dye mixtures required if using Chrysoidine Y [2].
Supported by its predictable sonocatalytic degradation kinetics, Chrysoidine R is suitable for industrial dyeing facilities that require strict environmental compliance, as it can be efficiently removed from wastewater using established NiFe2O4/H2O2 protocols [3].